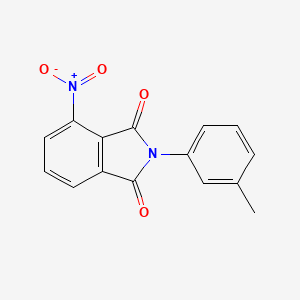

2-(3-甲基苯基)-4-硝基-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a synthetic compound that belongs to the class of isoindoline-1,3-diones. This compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.

科学研究应用

合成和表征

合成方法

研究已经探索了各种合成异吲哚-1,3-二酮衍生物的方法,包括2-(3-甲基苯基)-4-硝基-1H-异吲哚-1,3(2H)-二酮。传统和微波辅助反应已被用于高效合成相关化合物(Sena et al., 2007)。此外,无溶剂合成已被用于创建类似化合物的新查尔酮衍生物(Ahamed et al., 2021)。

表征技术

使用NMR光谱和晶体学等技术进行了对异吲哚-1,3-二酮衍生物的结构和振动分析(Franklin et al., 2011)。

生物和化学性质

光物理性质

研究已经调查了异吲哚-1,3-二酮衍生物的溶剂致色性行为、偶极矩和光物理性质,这可能与材料科学中的应用相关(Akshaya et al., 2016)。

黄嘌呤氧化酶抑制

研究已评估了异吲哚-1,3-二酮衍生物的黄嘌呤氧化酶抑制性能,这可能对医学研究有影响(Gunduğdu等,2020)。

材料科学中的应用

- 新颖合成和结构:已探索了异吲哚-1,3-二酮衍生物的新合成方法和晶体结构,为有机化学和材料科学领域做出了贡献(Anouar et al., 2019)。

作用机制

Target of Action

Isoindolines and isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

Isoindoline derivatives have been shown to interact with key amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s function, leading to changes in downstream signaling pathways .

Biochemical Pathways

The interaction with dopamine receptors suggests that it may influence dopaminergic signaling pathways, which play crucial roles in various neurological processes, including mood regulation and motor control .

Pharmacokinetics

In silico analysis of similar isoindoline derivatives has been used to predict their affinities and some pharmacokinetic parameters .

Result of Action

Isoindoline derivatives have shown potential in the treatment of various conditions, including parkinson’s disease . One of the compounds tested in a Parkinsonism mouse model was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

属性

IUPAC Name |

2-(3-methylphenyl)-4-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c1-9-4-2-5-10(8-9)16-14(18)11-6-3-7-12(17(20)21)13(11)15(16)19/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFIIHIVDQMYKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2414172.png)

![methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2414178.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B2414181.png)

![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)

![2-[4-(3-Methoxyphenyl)piperazino]quinoxaline](/img/structure/B2414192.png)

![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)